6-Fluoro-pyrazin-2-ylamine
Overview
Description
6-Fluoro-pyrazin-2-ylamine, also known as 6-FPA, is a synthetic compound used in a variety of scientific research applications. It is a versatile molecule with a wide range of biochemical and physiological effects, and is used to study protein-ligand interactions, enzyme regulation, and the effects of drugs on the body .
Synthesis Analysis
The synthesis of 6-Fluoro-pyrazin-2-ylamine involves complex chemical reactions. For instance, it has been used in the synthesis of metal-organic complexes and novel fluorinated compounds. It has also been used in the synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for anti-tubercular activity .Chemical Reactions Analysis
While specific chemical reactions involving 6-Fluoro-pyrazin-2-ylamine are not detailed in the search results, it’s known that this compound plays a role in various chemical reactions, particularly in the synthesis of other compounds .Scientific Research Applications
Metal-Organic Complexes and Ligands
Research has shown the utility of pyrazin-2-ylamine derivatives in the synthesis of metal-organic complexes. For instance, Wang et al. (2007) synthesized linear heptacobalt(II) metal string complexes using pyrazine-modulated oligo-alpha-pyridylamino ligands, which exhibited unique electrochemical and magnetic properties (Wang et al., 2007). Similarly, Ismayilov et al. (2009) synthesized heptametal(II) complexes with pyrazine-modulated oligo-α-pyridylamido ligands, demonstrating the impact of these ligands on redox properties of the complexes (Ismayilov et al., 2009).
Synthesis of Novel Fluorinated Compounds
Cocconcelli et al. (2010) developed a new synthesis method for novel 4-fluoro-2H-pyrazol-3-ylamines, demonstrating the versatility of fluoro-pyrazin-2-ylamine derivatives in creating compounds with varied steric and electronic demands (Cocconcelli et al., 2010).
Optical Properties of Heterocyclic Systems
Palion-Gazda et al. (2019) explored the optical properties of trisheterocyclic systems with electron donating amino groups, including those with di(pyrazin-2-yl)pyridine skeleton, revealing insights into their thermal, redox, and emission properties (Palion-Gazda et al., 2019).
Antimicrobial Activity
Raval et al. (2009) synthesized and evaluated the antimicrobial activity of N'-(4-(arylamino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazide, showing the potential of fluoro-pyrazin-2-ylamine derivatives in antimicrobial applications (Raval et al., 2009).
Anti-Cancer Activity
Gad (2017) reported the synthesis of novel fluoro-substituted benzo[b]pyran derivatives with potential anti-tumor activity, using fluoro-pyrazin-2-ylamine as a key precursor (Gad, 2017).
Future Directions
properties
IUPAC Name |
6-fluoropyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3/c5-3-1-7-2-4(6)8-3/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMQPABEROSXEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-pyrazin-2-ylamine | |
CAS RN |
1246466-74-9 | |
Record name | 6-fluoropyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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